N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide
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Overview
Description
N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide is a complex organic compound that features a thiophene ring, a cyano group, and a hexafluoropropane moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve solvent-free reactions or the use of steam baths to facilitate the reaction between ethyl cyanoacetate and amines . These methods are preferred for their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
Medicine: It is being investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-ethylbutanamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-nitrobenzamide
Uniqueness
What sets N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide apart is its hexafluoropropane moiety, which imparts unique electronic properties and enhances its stability compared to other thiophene derivatives .
Properties
CAS No. |
299922-87-5 |
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Molecular Formula |
C14H15F6N3OS |
Molecular Weight |
387.35g/mol |
IUPAC Name |
N-[2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide |
InChI |
InChI=1S/C14H15F6N3OS/c1-4-8-7(3)25-11(9(8)6-21)23-12(13(15,16)17,14(18,19)20)22-10(24)5-2/h23H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
MRIOQTCQPZYNLZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC)C |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC)C |
Origin of Product |
United States |
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